3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
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Overview
Description
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its bicyclic framework, which includes a spiro linkage between a cyclohexane ring and a bicyclo[5.1.0]octane moiety. The presence of three methyl groups and an oxaspiro linkage adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can enhance the scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
- 3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclobutane]
Uniqueness
3’,3’,5’-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] stands out due to its specific spiro linkage and the presence of three methyl groups, which confer unique steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1',1',5'-trimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-cyclohexane] |
InChI |
InChI=1S/C15H26O/c1-11-7-14(2,3)10-15(8-11)5-4-12-6-13(12)9-16-15/h11-13H,4-10H2,1-3H3 |
InChI Key |
HBZVKOYFKQMFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CCC3CC3CO2)(C)C |
Origin of Product |
United States |
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